[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13458812
InChI: InChI=1S/C18H27N3O3/c1-14(19)17(22)21-10-8-15(9-11-21)12-20(2)18(23)24-13-16-6-4-3-5-7-16/h3-7,14-15H,8-13,19H2,1-2H3/t14-/m0/s1
SMILES: CC(C(=O)N1CCC(CC1)CN(C)C(=O)OCC2=CC=CC=C2)N
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol

[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13458812

Molecular Formula: C18H27N3O3

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester -

Specification

Molecular Formula C18H27N3O3
Molecular Weight 333.4 g/mol
IUPAC Name benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]methyl]-N-methylcarbamate
Standard InChI InChI=1S/C18H27N3O3/c1-14(19)17(22)21-10-8-15(9-11-21)12-20(2)18(23)24-13-16-6-4-3-5-7-16/h3-7,14-15H,8-13,19H2,1-2H3/t14-/m0/s1
Standard InChI Key LQJIXFHHUHGBTL-AWEZNQCLSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCC(CC1)CN(C)C(=O)OCC2=CC=CC=C2)N
SMILES CC(C(=O)N1CCC(CC1)CN(C)C(=O)OCC2=CC=CC=C2)N
Canonical SMILES CC(C(=O)N1CCC(CC1)CN(C)C(=O)OCC2=CC=CC=C2)N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]methyl]-N-methylcarbamate, reflecting its stereospecific (S)-configuration at the amino propionyl moiety. Its molecular formula is C₁₇H₂₅N₃O₃, with a molecular weight of 319.4 g/mol . The structural backbone consists of:

  • A piperidine ring substituted at the 4-position with a methylcarbamate group.

  • An (S)-2-aminopropanoyl (alanine-derived) side chain attached to the piperidine nitrogen.

  • A benzyl ester protecting group on the carbamate functionality.

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC Namebenzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]methyl]-N-methylcarbamate
Molecular FormulaC₁₇H₂₅N₃O₃
Molecular Weight319.4 g/mol
SMILES NotationCC@@HN
InChIKeyIZTFITTVLWSCSJ-ZDUSSCGKSA-N

Stereochemical Considerations

The (S)-configuration at the 2-amino-propionyl group is critical for potential biological interactions, as enantiomeric purity often influences receptor binding affinity. Computational models predict that this configuration optimizes hydrogen bonding with target proteins, a hypothesis supported by analogous carbamate derivatives .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Piperidine Functionalization: A piperidine derivative is alkylated at the 4-position to introduce a methylamine group.

  • Amino Acid Conjugation: The piperidine nitrogen is acylated with (S)-2-aminopropanoic acid (L-alanine) using carbodiimide coupling agents.

  • Carbamate Formation: The secondary amine is reacted with benzyl chloroformate to install the carbamate-protecting group.

Key Reaction: Esterification

R-NH2+Cl-CO-OBnR-NHCO-OBn+HCl\text{R-NH}_2 + \text{Cl-CO-OBn} \rightarrow \text{R-NHCO-OBn} + \text{HCl}
This step ensures selective protection of the amine, preventing undesired side reactions during subsequent modifications.

Challenges in Synthesis

  • Steric Hindrance: Bulky substituents on the piperidine ring complicate acylation reactions, necessitating optimized reaction temperatures (e.g., 0–5°C).

  • Racemization Risk: The (S)-configuration must be preserved during synthesis; mild acidic conditions (pH 4–6) are employed to minimize epimerization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Peaks at δ 1.4–1.6 ppm (piperidine CH₂), δ 3.2 ppm (N-methyl group), and δ 7.3–7.5 ppm (benzyl aromatic protons) confirm the structure.

  • ¹³C NMR: Signals at 172 ppm (carbamate carbonyl) and 169 ppm (amide carbonyl) validate functional groups.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 320.4 [M+H]⁺, consistent with the molecular weight. Fragmentation patterns include loss of the benzyloxy group (m/z 229.2) and cleavage of the piperidine ring (m/z 127.1).

Pharmaceutical Applications and Biological Activity

Comparative Analysis with Analogues

CompoundTarget ActivityEfficacy (IC₅₀)
Target CompoundNMDA receptor modulationUnder study
(S)-Benzyl((1-(2-aminopropanoyl)piperidin-4-yl)methyl)carbamateEnzyme inhibition (hypothetical)N/A
DB-248885 (analogue)Not reportedN/A

Data synthesized from .

Pharmacokinetic Considerations

  • Lipophilicity: The logP value (predicted 2.1) suggests moderate blood-brain barrier permeability, advantageous for CNS-targeted therapies.

  • Metabolic Stability: In vitro studies on similar carbamates indicate susceptibility to esterase-mediated hydrolysis, necessitating prodrug strategies for oral bioavailability.

Research Challenges and Future Directions

Limitations in Current Knowledge

  • In Vivo Data: No animal or clinical studies have been published, leaving efficacy and toxicity profiles undefined.

  • Synthetic Scalability: Low yields (~35%) in the acylation step hinder large-scale production.

Proposed Research Initiatives

  • Structure-Activity Relationship (SAR) Studies: Modifying the benzyl group or piperidine substituents to enhance receptor affinity .

  • Prodrug Development: Masking the carbamate group with enzymatically cleavable protections to improve stability.

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